![molecular formula C20H18N2O2 B13186778 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[1,2-a]pyrimidine core with a benzyloxyphenyl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with pyrrolo[1,2-a]pyrimidine derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure but lacks the benzyloxyphenyl substituent.
4-(Benzyloxy)phenylacetic acid: Contains the benzyloxyphenyl group but differs in the core structure.
Uniqueness
The uniqueness of 2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one lies in its combination of the pyrrolo[1,2-a]pyrimidine core with the benzyloxyphenyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2/c23-20-13-18(21-19-7-4-12-22(19)20)16-8-10-17(11-9-16)24-14-15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12,14H2 |
InChI Key |
FSNVSTWTEBTZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)
amine](/img/structure/B13186708.png)
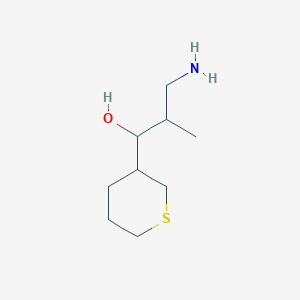
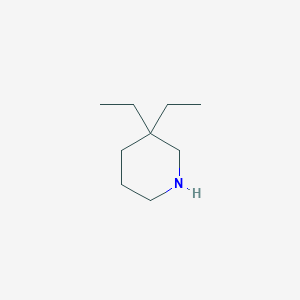
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
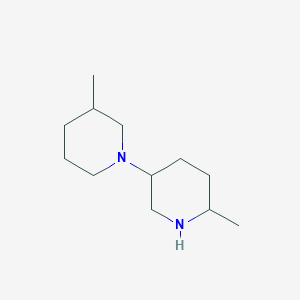
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
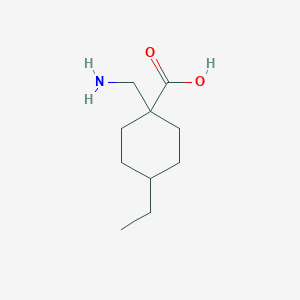
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13186752.png)
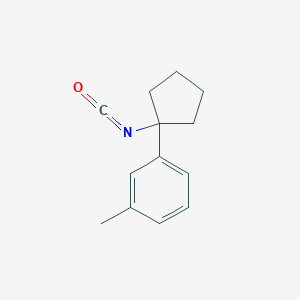
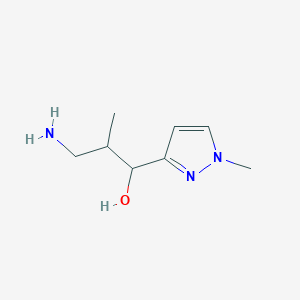
![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)
